molecular formula C12H12ClFN2O B2485643 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide CAS No. 895641-21-1

2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide

Cat. No. B2485643
CAS RN: 895641-21-1
M. Wt: 254.69
InChI Key: UGRXFYJXKDYMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide is a chemical compound with the molecular formula C12H12ClFN2O and a molecular weight of 254.69 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide has been studied using X-ray diffraction . In the structure, two molecules of the compound bind with Notum: one at the enzyme’s catalytic pocket, overlapping the space occupied by the acyl tail of the Wnt palmitoleate lipid, and the other at the edge of the pocket opposite the substrate entrance .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity. They can potentially be used in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have been found to exhibit antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties. They can potentially be used in the treatment of diabetes .

Safety and Hazards

The specific safety and hazards associated with 2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide are not detailed in the search results. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O/c13-6-12(17)15-4-3-8-7-16-11-2-1-9(14)5-10(8)11/h1-2,5,7,16H,3-4,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRXFYJXKDYMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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